SKA-111

Description

Structure

3D Structure

Propriétés

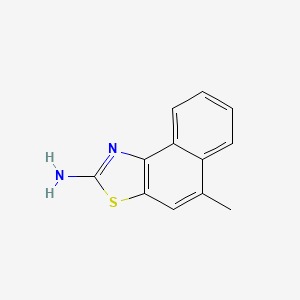

Formule moléculaire |

C12H10N2S |

|---|---|

Poids moléculaire |

214.29 g/mol |

Nom IUPAC |

5-methylbenzo[e][1,3]benzothiazol-2-amine |

InChI |

InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |

Clé InChI |

JQZQMZXXJFFVFE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |

SMILES canonique |

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SKA-111; SKA 111; SKA111; |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Gateway: Unraveling the Binding Site of SKA-111 on the KCa3.1 Channel

A Technical Guide for Researchers and Drug Development Professionals

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4), has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, fibrosis, and vascular disorders.[1] Modulators of KCa3.1 activity, therefore, represent a promising avenue for drug development. Among these, the positive gating modulator SKA-111 has garnered considerable interest for its selectivity and potency in activating the KCa3.1 channel.[2][3][4] This technical guide provides an in-depth exploration of the binding site of this compound on the KCa3.1 channel, integrating quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Deciphering the Interaction: The this compound Binding Pocket

This compound, chemically identified as 5-methylnaphtho[1,2-d]thiazol-2-amine, exerts its activating effect on the KCa3.1 channel by binding to a specific pocket located at the interface between the N-lobe of calmodulin (CaM) and the intracellular S4-S5 linker of the channel protein.[5] This interaction is crucial for the allosteric modulation of the channel's gating mechanism, leading to an increased open probability.

Computational modeling, specifically using RosettaLigand docking, combined with mutagenesis studies, has been instrumental in elucidating the key residues within the KCa3.1 channel that form the binding site for this compound. The binding pocket is situated within the S45A helix of the S4-S5 linker.

Key residues identified as critical for the interaction with this compound include:

-

Serine 181 (S181): This residue is involved in van der Waals contacts with this compound.

-

Alanine 184 (A184): This residue also contributes to the binding of this compound.

-

Leucine 185 (L185): This residue forms van der Waals interactions with the modulator.

The following diagram, generated using the DOT language, illustrates the proposed binding of this compound at the interface of the KCa3.1 channel subunit and calmodulin.

Quantitative Analysis of this compound Interaction

The functional consequence of mutating the key residues in the binding pocket has been quantified through electrophysiological measurements. The half-maximal effective concentration (EC50) of this compound for activating the wild-type and mutant KCa3.1 channels provides a direct measure of the compound's potency and the importance of each residue in the binding interaction.

| Channel | EC50 of this compound (nM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) KCa3.1 | 146 | - | |

| S181A Mutant | 1012 | 6.93 | |

| A184F Mutant | 1326 | 9.08 | |

| L185A Mutant | 993 | 6.80 | |

| S181A-L185A Double Mutant | 2654 | 18.18 |

These data clearly demonstrate that single point mutations at positions S181, A184, and L185 significantly decrease the potency of this compound, as indicated by the increase in EC50 values. The double mutant S181A-L185A shows an even more pronounced effect, highlighting the additive contribution of these residues to the binding of this compound.

Experimental Protocols

The identification and characterization of the this compound binding site have been made possible through a combination of molecular biology and electrophysiology techniques.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the KCa3.1 channel to assess the contribution of individual amino acid residues to this compound binding.

Methodology:

-

Template: The human wild-type KCa3.1 cDNA cloned into an expression plasmid (e.g., pEGFP-C1) is used as the template.

-

Mutagenesis: Polymerase chain reaction (PCR)-based site-directed mutagenesis is performed using primers containing the desired nucleotide changes to introduce the specific amino acid substitutions (e.g., S181A, A184F, L185A).

-

Verification: The entire coding region of the mutated KCa3.1 constructs is sequenced to confirm the presence of the desired mutation and the absence of any other PCR-induced errors.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the activity of wild-type and mutant KCa3.1 channels in the presence of varying concentrations of this compound and determine the EC50 values.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., COS-7 or CHO cells) is cultured and transiently transfected with the plasmid DNA encoding either wild-type or mutant KCa3.1 channels. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K+ gluconate or KCl) and a calcium buffer (e.g., EGTA) to clamp the intracellular free calcium concentration at a level that allows for submaximal channel activation (e.g., 250 nM).

-

Bath Solution (Extracellular): Contains a physiological salt solution (e.g., Tyrode's solution).

-

-

Voltage Protocol: KCa3.1 currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV).

-

Drug Application: this compound is applied to the bath solution at increasing concentrations to generate a concentration-response curve.

-

Data Analysis: The current potentiation by this compound at a specific voltage is measured and plotted against the drug concentration. The data are then fitted with a Hill equation to determine the EC50 value.

The following diagram illustrates the general workflow for identifying the this compound binding site.

References

- 1. KCa3.1: target and marker for cancer, autoimmune disorder and vascular inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to SKA-111: A Positive Gating Modulator of KCa3.1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa), is a critical regulator of cellular function in a variety of tissues. Its role in modulating membrane potential and calcium signaling makes it a compelling therapeutic target for a range of pathologies, including cardiovascular diseases, inflammatory disorders, and fibroproliferative conditions. SKA-111 (5-methylnaphtho[1,2-d]thiazol-2-amine) has emerged as a potent and selective positive gating modulator of KCa3.1. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its potential as a pharmacological tool and therapeutic agent.

Introduction: The KCa3.1 Channel

KCa3.1 is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺)[1][2]. The channel's activation is mediated by the calcium-binding protein calmodulin (CaM), which is constitutively bound to the C-terminus of each channel subunit[2][3][4]. An increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) to the nanomolar range (EC50 of 100-350 nM) is sufficient to open the channel pore.

The opening of KCa3.1 channels leads to the efflux of potassium (K⁺) ions, causing membrane hyperpolarization. This hyperpolarization provides an increased electrical driving force for Ca²⁺ influx, particularly through store-operated calcium channels, thereby sustaining Ca²⁺-dependent signaling pathways. This mechanism is crucial for the function of numerous cell types, including:

-

Vascular Endothelial Cells: KCa3.1, along with KCa2.3, mediates endothelium-derived hyperpolarization (EDH), a key mechanism for vasodilation and blood pressure control.

-

Immune Cells: In T-lymphocytes, macrophages, and mast cells, KCa3.1 is essential for activation, proliferation, and cytokine production.

-

Fibroblasts and Smooth Muscle Cells: The channel is involved in the proliferation of these cells, particularly in pathological states like fibrosis and vascular restenosis.

Given its central role in these processes, the modulation of KCa3.1 activity presents a promising therapeutic strategy.

This compound: A Selective KCa3.1 Positive Gating Modulator

This compound was developed from a structure-activity relationship (SAR) study aimed at optimizing the benzothiazole pharmacophore of a previous, less selective modulator, SKA-31. This compound emerged as a highly potent and selective activator of KCa3.1 channels.

Chemical Structure: 5-methylnaphtho[1,2-d]thiazol-2-amine

Mechanism of Action

This compound functions as a positive gating modulator . Unlike a direct agonist that opens the channel independently, a positive gating modulator increases the channel's sensitivity to its endogenous activator, in this case, intracellular Ca²⁺. This compound effectively shifts the Ca²⁺-concentration response curve of KCa3.1 to the left, meaning the channel can be activated at lower, near-resting intracellular Ca²⁺ levels.

Recent structural and mutagenesis studies have identified the binding site for SKA-type activators. This compound binds at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel protein. Specifically, it forms van der Waals contacts with residues S181 and L185 in the S45A helix of the channel.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Potency and Selectivity of this compound

| Channel Target | EC₅₀ (nM) | Selectivity vs. KCa2.3 | Reference |

| KCa3.1 | 111 ± 27 | - | |

| KCa2.3 | 13,700 ± 6,900 | ~123-fold |

This compound is also reported to be 200- to 400-fold selective over a panel of representative Kᵥ, Naᵥ, and Caᵥ channels.

Table 2: In Vitro Efficacy of this compound

| Experiment | Cell/Tissue Type | Concentration | Effect | Reference |

| Whole-cell Patch Clamp | Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | ~7-fold potentiation of Bradykinin-evoked KCa currents | |

| Membrane Potential Measurement | Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Augmented Bradykinin-induced hyperpolarization | |

| Isometric Tension (EDH-type Relaxation) | Porcine Coronary Arteries | 1 µM | ~2-fold potentiation of Bradykinin-induced relaxation |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Experiment | Animal Model | Dose / Concentration | Effect | Reference |

| Langendorff-perfused Heart | Rat | 1 µM | Potentiated Bradykinin-induced coronary vasodilation | |

| Blood Pressure Telemetry | Normotensive & Hypertensive Mice | 30 mg/kg (i.p.) | Lowered blood pressure | |

| Blood Pressure Telemetry | Mice | 100 mg/kg (i.p.) | Lowered blood pressure but also caused bradycardia (off-target KCa2 effect) | |

| Pharmacokinetics | C57Bl/6J Mice | N/A | Long half-life and strong brain permeability |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure KCa3.1 currents in isolated cells.

Objective: To quantify the potentiation of KCa3.1 currents by this compound.

Cell Preparation:

-

Porcine coronary artery endothelial cells (PCAEC) are isolated and cultured. Alternatively, HEK293 or COS-7 cells stably expressing human KCa3.1 are used.

-

Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. Free [Ca²⁺] is buffered to a specific concentration (e.g., 250 nM) by adding a calculated amount of CaCl₂.

Recording Procedure:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

-

Patch pipettes (3-5 MΩ resistance) are filled with the internal solution and positioned onto a cell using a micromanipulator.

-

A gigaohm seal is formed, and the whole-cell configuration is established.

-

Cells are held at a holding potential of -80 mV. KCa3.1 currents are elicited using voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) applied every 10 seconds.

-

A stable baseline current is recorded.

-

The cells are then perfused with an external solution containing a known concentration of this compound (e.g., 1 µM) or a combination of an agonist (e.g., Bradykinin) and this compound.

-

The potentiated current is recorded.

-

To confirm the current is through KCa3.1, a specific blocker like TRAM-34 (1 µM) can be applied at the end of the experiment.

Data Analysis: Current amplitudes are measured at a specific voltage (e.g., 0 mV) and the potentiation is calculated as the ratio of the current in the presence of this compound to the baseline current. EC₅₀ values are determined by fitting concentration-response data to a Hill equation.

Isometric Tension Measurement (Vessel Myography)

This protocol assesses the effect of this compound on endothelium-dependent vasorelaxation.

Objective: To determine if this compound potentiates EDH-type relaxation in coronary arteries.

Procedure:

-

Porcine coronary arteries are dissected and cut into 2-3 mm rings.

-

Rings are mounted in an organ bath or wire myograph chamber containing Krebs solution, gassed with 95% O₂/5% CO₂ at 37°C.

-

A baseline tension is applied, and the rings are allowed to equilibrate. Endothelial integrity is confirmed using an acetylcholine challenge.

-

To study EDH-type relaxation specifically, nitric oxide synthase (NOS) and cyclooxygenase (COX) are inhibited using L-NNA (300 µM) and Indomethacin (10 µM), respectively.

-

Vessels are pre-contracted with an agonist like Serotonin (5-HT) or the thromboxane A2 mimetic U46619 to achieve a stable tone.

-

A cumulative concentration-response curve to an endothelium-dependent vasodilator like Bradykinin (BK) is generated.

-

The vessels are washed and allowed to recover.

-

The rings are then incubated with this compound (1 µM) for a set period.

-

A second cumulative concentration-response curve to BK is generated in the presence of this compound.

-

The potentiation of relaxation is quantified by comparing the EC₅₀ values and maximal relaxation (Eₘₐₓ) of the BK curves in the absence and presence of this compound.

Langendorff-perfused Isolated Heart

This ex vivo protocol evaluates the effect of this compound on coronary vascular resistance.

Objective: To assess the ability of this compound to improve coronary vasodilation in an integrated organ system.

Procedure:

-

A rat heart is isolated and mounted on a Langendorff apparatus.

-

The heart is retrogradely perfused through the aorta with warmed, oxygenated Krebs-Henseleit solution at a constant flow rate.

-

Coronary perfusion pressure (CPP) is continuously monitored. An increase in CPP indicates vasoconstriction, while a decrease indicates vasodilation.

-

The coronary vasculature is pre-constricted with U46619 to establish a stable high-pressure tone.

-

The vasodilator effect of a bolus injection of Bradykinin (e.g., 1 nM) is measured as a transient drop in CPP.

-

The heart is then perfused with this compound (1 µM) for approximately 5 minutes.

-

The same bolus of Bradykinin is injected again, and the change in CPP is recorded.

-

The potentiation is determined by comparing the magnitude of the BK-induced drop in CPP before and after this compound administration.

Discussion and Therapeutic Potential

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of KCa3.1 channels. Its high selectivity for KCa3.1 over KCa2 channels avoids the confounding effects of activating KCa2 channels, which are prevalent in the central nervous system and heart.

The ability of this compound to potentiate endothelium-dependent, EDH-type relaxation and lower blood pressure in preclinical models highlights its potential for treating cardiovascular diseases associated with endothelial dysfunction, such as hypertension and coronary artery disease. By enhancing the sensitivity of KCa3.1 to endogenous Ca²⁺ signals, this compound could help restore vascular homeostasis in conditions where agonist-stimulated Ca²⁺ signaling is impaired.

However, it is important to note the pharmacokinetic properties and potential for off-target effects. This compound exhibits a long half-life and high brain penetrance. While its selectivity is high, at larger doses (e.g., 100 mg/kg), it can engage KCa2 channels, leading to side effects such as a drastic reduction in heart rate. This underscores the importance of careful dose selection in future therapeutic development.

Conclusion

This compound is a potent and highly selective positive gating modulator of the KCa3.1 channel. It acts by sensitizing the channel to intracellular calcium, thereby enhancing K⁺ efflux and promoting membrane hyperpolarization. Extensive preclinical data have demonstrated its efficacy in potentiating endothelium-dependent vasodilation in vitro, ex vivo, and in vivo. As a valuable research tool, it allows for the specific investigation of KCa3.1 function. Furthermore, its pharmacological profile suggests that KCa3.1 activation via compounds like this compound could be a viable therapeutic strategy for improving endothelial function in cardiovascular diseases. Future research should focus on optimizing its pharmacokinetic properties to maximize therapeutic benefit while minimizing potential off-target effects.

References

- 1. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of SKA-111: A Selective KCa3.1 Channel Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKA-111 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This channel plays a crucial role in regulating membrane potential in various cell types, including endothelial cells, and is a key mediator of endothelium-derived hyperpolarization (EDH), a vital mechanism for vasodilation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound and other KCa3.1 activators for potential therapeutic applications in cardiovascular diseases.

Introduction

Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is a hallmark of many cardiovascular diseases, including hypertension and atherosclerosis. The activation of KCa3.1 channels in endothelial cells leads to membrane hyperpolarization, which in turn promotes vasodilation and improves blood flow.[1] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of KCa3.1 and as a potential therapeutic agent.[2][3] It acts as a positive gating modulator, increasing the channel's sensitivity to intracellular calcium.[2][4] This guide details the key pharmacological attributes of this compound.

Mechanism of Action

This compound is a positive gating modulator of the KCa3.1 channel. The channel is composed of four alpha subunits, and its gating is dependent on intracellular calcium (Ca²⁺) binding to calmodulin (CaM), which is constitutively associated with the channel. This compound is thought to bind to a site at the interface between the CaM N-lobe and the S4-S5 linker of the KCa3.1 channel. This interaction stabilizes the open state of the channel, thereby increasing the K⁺ efflux and causing membrane hyperpolarization. This hyperpolarization of endothelial cells is a key component of EDH, leading to the relaxation of the underlying vascular smooth muscle and consequently, vasodilation.

Signaling Pathway

The signaling pathway initiated by this compound leading to vasodilation is depicted below.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through various in vitro experiments. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on KCa Channels

| Channel | EC50 (nM) | Hill Slope (nH) | Reference |

| KCa3.1 | 111 ± 27 | 1.5 | |

| KCa2.1 | 8100 ± 400 | 4.5 | |

| KCa2.2 | 7700 ± 1900 | 2.3 | |

| KCa2.3 | 13700 ± 6900 | 1.9 |

Table 2: Selectivity of this compound

| Comparison | Selectivity Fold | Reference |

| KCa3.1 vs KCa2.1 | ~73-fold | |

| KCa3.1 vs KCa2.2 | ~70-fold | |

| KCa3.1 vs KCa2.3 | ~123-fold | |

| KCa3.1 vs KV, NaV, CaV channels | 200-400-fold |

Table 3: In Vivo and Ex Vivo Effects of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Potentiation of Bradykinin-induced KCa currents (~7-fold) | |

| Porcine Coronary Arteries (PCA) | 1 µM | Potentiation of Bradykinin-induced EDH-type relaxation (~2-fold) | |

| Langendorff-perfused Rat Hearts | 1 µM | Potentiation of Bradykinin-induced coronary vasodilation | |

| Normotensive and Hypertensive Wild-type Mice | 30 mg/kg (i.p.) | Lowered blood pressure | |

| Wild-type Mice | 100 mg/kg | Lowered blood pressure and reduced heart rate |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to measure the activity of KCa3.1 channels in response to this compound.

Cell Preparation:

-

COS-7, HEK-293, or L929 cells stably expressing human KCa3.1 are used.

-

Cells are cultured under standard conditions and trypsinized for experiments.

Solutions:

-

External Solution (Ringer's): Composition in mM: 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4, adjusted with NaOH.

-

Internal (Pipette) Solution: Composition in mM: 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.56 CaCl₂ (to yield 1 µM free Ca²⁺), pH 7.2, adjusted with KOH.

Recording:

-

Whole-cell currents are recorded using an EPC-10 amplifier and Patchmaster™ software.

-

A voltage-ramp protocol is applied from -120 mV to +40 mV over 200 ms, with a holding potential of -80 mV. This ramp is applied every 10 seconds.

-

This compound is applied via the external solution at varying concentrations to determine the EC50.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of SKA-111, a Selective KCa3.1 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SKA-111, a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. Understanding the SAR of this compound is crucial for the rational design of new, more effective, and selective KCa3.1 activators for therapeutic applications in cardiovascular and neurological diseases.

Introduction to this compound and KCa3.1

This compound, with the chemical name 5-methylnaphtho[1,2-d]thiazol-2-amine, is a second-generation KCa channel activator that exhibits significant selectivity for KCa3.1 over the closely related KCa2 channels.[1][2] KCa3.1 channels are voltage-independent potassium channels gated by intracellular calcium via calmodulin.[1][3] They play a critical role in regulating membrane potential in various cell types, including endothelial cells, where their activation leads to hyperpolarization and vasodilation.[4] This makes KCa3.1 an attractive therapeutic target for conditions like hypertension. The development of selective activators like this compound is a key advancement, as earlier activators like SKA-31 lacked sufficient selectivity, leading to potential off-target effects mediated by KCa2 channels in the central nervous system and heart.

Mechanism of Action

This compound acts as a positive gating modulator of KCa3.1. It enhances the channel's sensitivity to intracellular calcium, shifting the calcium-concentration response curve to the left. This means that in the presence of this compound, the channel can be activated at lower intracellular calcium concentrations.

The binding site of this compound has been identified at the interface between the N-lobe of calmodulin (CaM) and the S4-S5 linker of the KCa3.1 channel. Specifically, it forms van der Waals contacts with residues S181 and L185 in the S45A helix of KCa3.1. Mutagenesis studies have confirmed the importance of these residues for this compound activity.

Signaling Pathway of KCa3.1 Activation by this compound

Structure-Activity Relationship (SAR) Studies

The SAR of the benzothiazole pharmacophore has been extensively studied to optimize potency and selectivity for KCa3.1. These studies led to the identification of this compound as a lead compound.

Core Scaffold Modifications

The naphthothiazole core of this compound is crucial for its activity. Isosteric replacement of the thiazole ring with an oxazole ring, as seen in SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine), maintains high potency for KCa3.1 but with slightly reduced selectivity over KCa2.3 compared to this compound.

Substitutions on the Naphthyl Ring

The position and nature of substituents on the naphthyl ring significantly impact activity and selectivity.

-

5-Position: The methyl group at the 5-position of this compound is important for its high potency. Replacing the methyl group with longer alkyl chains (ethyl, propyl, isopropyl) or other functional groups (sulfonyl, nitro, dimethylamino, diethylamino) has been explored to further probe the binding pocket.

The following table summarizes the activity of this compound and related compounds on KCa3.1 and KCa2.3 channels.

| Compound | Structure | KCa3.1 EC50 (nM) | KCa2.3 EC50 (µM) | Selectivity (KCa2.3/KCa3.1) |

| This compound | 5-methylnaphtho[1,2-d]thiazol-2-amine | 111 ± 27 | 13.7 ± 6.9 | ~123-fold |

| SKA-121 | 5-methylnaphtho[2,1-d]oxazol-2-amine | 109 ± 14 | 4.4 ± 1.6 | ~41-fold |

| SKA-31 | Naphtho[1,2-d]thiazol-2-ylamine | 260 | 2.9 (for KCa2.1/2.2) | ~11-fold |

Mutagenesis Studies of the this compound Binding Site

Site-directed mutagenesis of the KCa3.1 channel has been instrumental in elucidating the binding site of this compound and understanding the molecular basis of its selectivity.

The following table presents the effect of mutations in the S45A helix of KCa3.1 on the potency of this compound.

| KCa3.1 Mutant | This compound EC50 (µM) | Fold Shift vs. WT |

| Wild-Type (WT) | 0.146 (99-193 nM CI) | - |

| S181A | 1.012 (0.780-1.244 CI) | ~7-fold increase |

| A184F | 1.326 (1.205-1.447 CI) | ~9-fold increase |

| L185A | 0.993 (0.903-1.083 CI) | ~7-fold increase |

| S181A-L185A | 2.654 (2.619-2.624 CI) | ~18-fold increase |

These data clearly indicate that residues S181 and L185 are critical for the high-affinity interaction of this compound with the KCa3.1 channel.

Logical Flow of SAR Deduction

Experimental Protocols

The primary method for characterizing the activity of this compound and its analogs is electrophysiology, specifically the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on KCa3.1 channel currents in a controlled in vitro system.

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human KCa3.1 channel are commonly used.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of CaCl2 to achieve a desired free Ca²⁺ concentration (e.g., 250 nM), pH 7.2 with KOH.

Procedure:

-

HEK-293 cells expressing KCa3.1 are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential (e.g., -80 mV), and voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) are applied to elicit KCa3.1 currents.

-

A stable baseline current is recorded.

-

This compound or its analogs are applied to the external solution at various concentrations.

-

The effect of the compound on the KCa3.1 current is recorded.

-

Concentration-response curves are generated by plotting the increase in current against the compound concentration, and EC50 values are determined by fitting the data with the Hill equation.

Experimental Workflow for Patch-Clamp Assay

In Vivo Activity

This compound has demonstrated efficacy in vivo. In blood pressure telemetry experiments, this compound administered intraperitoneally (e.g., 30-100 mg/kg) significantly lowered mean arterial blood pressure in both normotensive and hypertensive wild-type mice. However, at higher doses, it also caused a reduction in heart rate, which is likely due to off-target activation of KCa2 channels, as this compound has a long half-life and is brain penetrant.

Conclusion

The SAR of this compound is well-defined, with the 5-methylnaphtho[1,2-d]thiazol-2-amine core being a privileged scaffold for potent and selective activation of KCa3.1 channels. The key interactions with residues S181 and L185 in the S4-S5 linker provide a molecular basis for its activity and a roadmap for the design of future analogs with improved properties. The detailed experimental protocols, particularly whole-cell patch-clamp, are essential for the continued exploration of KCa3.1 modulators. This in-depth understanding of the SAR of this compound will undoubtedly facilitate the development of novel therapeutics targeting KCa3.1 for a range of human diseases.

References

- 1. The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Effects of SKA-111 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective small-molecule activator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or IKCa1).[1][2] This channel is a key regulator of endothelial cell membrane potential and plays a crucial role in endothelium-dependent vasodilation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro effects of this compound on endothelial cells, focusing on its electrophysiological properties, impact on vascular relaxation, and the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting endothelial KCa3.1 channels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on endothelial cells as reported in the scientific literature.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ (KCa3.1) | 111 ± 27 nM | HEK293 cells expressing human KCa3.1 | |

| EC₅₀ (KCa2.3) | 13.7 ± 6.9 µM | HEK293 cells expressing human KCa2.3 | |

| Selectivity | ~123-fold for KCa3.1 over KCa2.3 |

Table 2: Electrophysiological and Functional Effects of this compound on Endothelial Cells

| Effect | Concentration | Fold Change/Observation | Cell Type | Reference |

| Potentiation of KCa3.1 current | 1 µM | ≈ 7-fold increase in bradykinin-evoked current | Porcine Coronary Artery Endothelial Cells (PCAEC) | |

| Membrane Hyperpolarization | 1 µM | Augments bradykinin-induced hyperpolarization | Porcine Coronary Artery Endothelial Cells (PCAEC) | |

| Enhancement of EDH-type Relaxation | 1 µM | ≈ 2-fold potentiation of bradykinin-induced relaxation | Porcine Coronary Arteries |

Effects on Endothelial Cell Proliferation and Migration

The KCa3.1 channel is known to be involved in the regulation of endothelial cell proliferation and migration. Studies have shown that blockade of KCa3.1 channels can inhibit these processes, suggesting a permissive role for the channel in angiogenesis. However, a thorough review of the available scientific literature did not yield specific quantitative data on the effects of the KCa3.1 activator, this compound, on endothelial cell proliferation or migration. Further experimental investigation is required to fully characterize the impact of this compound on these crucial endothelial functions.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on KCa3.1 currents in isolated endothelial cells.

Cell Preparation:

-

Isolate endothelial cells from porcine coronary arteries (or other relevant vascular beds) using enzymatic digestion (e.g., collagenase).

-

Maintain isolated cells in a physiological salt solution at room temperature for use within a few hours.

Recording Conditions:

-

Pipette Solution (intracellular): Composed of (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and CaCl₂ to achieve a calculated free Ca²⁺ concentration of ~1 µM to pre-activate KCa channels. Adjust pH to 7.2 with KOH.

-

Bath Solution (extracellular): Composed of (in mM): 140 NaCl, 5 KCl, 1 MgSO₄, 1 CaCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Recording Mode: Whole-cell voltage-clamp configuration.

-

Voltage Protocol: Hold the cell at a potential of -80 mV and apply voltage ramps or steps to elicit currents.

Experimental Procedure:

-

Establish a whole-cell recording from a single endothelial cell.

-

Record baseline KCa currents in the presence of the vehicle (e.g., DMSO).

-

Perfuse the bath with a solution containing the desired concentration of this compound.

-

Record the potentiated KCa currents.

-

To confirm the involvement of KCa3.1, apply a specific blocker like TRAM-34 and observe the inhibition of the this compound-potentiated current.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Basement membrane matrix (e.g., Matrigel®)

-

24-well plates

-

Endothelial cell culture medium

-

This compound

-

Calcein AM (for fluorescent visualization, optional)

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Harvest endothelial cells and resuspend them in culture medium containing the desired concentration of this compound or vehicle control.

-

Seed the cells onto the polymerized matrix.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and quantify tube formation using a microscope. Parameters to measure include total tube length, number of nodes, and number of meshes.

Signaling Pathways and Visualizations

Signaling Pathway of this compound in Endothelial Cells

This compound, as a positive gating modulator, enhances the sensitivity of the KCa3.1 channel to intracellular calcium. In endothelial cells, agonists like bradykinin or acetylcholine bind to their respective G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. The resulting increase in intracellular calcium, in conjunction with calmodulin (CaM), activates KCa3.1 channels. This compound potentiates this activation, leading to a greater efflux of potassium ions and subsequent membrane hyperpolarization. This hyperpolarization increases the driving force for calcium entry, further amplifying calcium-dependent signaling, and also leads to the hyperpolarization of adjacent smooth muscle cells via myoendothelial gap junctions, resulting in vasodilation (Endothelium-Derived Hyperpolarization or EDH). The enhanced calcium influx can also stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), another potent vasodilator.

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow

The following diagram illustrates a typical in vitro workflow for the characterization of a KCa3.1 activator like this compound.

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the KCa3.1 channel in endothelial cell biology. Its high potency and selectivity make it a suitable candidate for studies aiming to understand the contribution of KCa3.1 to vascular tone and endothelial health. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of activating endothelial KCa3.1 channels. Future research should focus on determining the precise effects of this compound on endothelial cell proliferation, migration, and angiogenesis to provide a more complete picture of its in vitro profile.

References

- 1. The intermediate-conductance Ca2+ -activated K+ channel (KCa3.1) in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SKA-111 in Endothelium-Derived Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarization (EDH) is a crucial mechanism regulating vascular tone and blood flow, acting in concert with nitric oxide (NO) and prostacyclin. A key component of the EDH pathway involves the activation of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). SKA-111 has emerged as a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in potentiating EDH-mediated vasorelaxation, and the experimental methodologies used to characterize its effects. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.

Introduction to this compound and Endothelial KCa Channels

Endothelial dysfunction, characterized by impaired vasodilation, is a hallmark of many cardiovascular diseases. The endothelium releases several vasoactive substances, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factors (EDHFs), which cause hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation.[1][2] The hyperpolarization is primarily mediated by the opening of calcium-activated potassium channels (KCa) on the endothelial cell membrane.[1][2][3]

There are two main types of KCa channels involved in EDH: the small-conductance (KCa2.x, also known as SK channels) and the intermediate-conductance (KCa3.1, also known as IKCa1) channels. Agonists like bradykinin and acetylcholine trigger an increase in intracellular calcium in endothelial cells, which in turn activates these KCa channels. The resulting efflux of potassium ions leads to hyperpolarization of the endothelial cell, which is then transmitted to the adjacent smooth muscle cells, causing vasorelaxation.

This compound (5-methylnaphtho[1,2-d]thiazol-2-amine) is a second-generation KCa channel activator developed to exhibit high selectivity for KCa3.1 channels over KCa2.x channels. This selectivity is advantageous as the activation of KCa2 channels in cardiac and neuronal tissues has been associated with side effects such as bradycardia and sedation. This compound acts as a positive gating modulator, meaning it increases the sensitivity of the KCa3.1 channel to intracellular calcium, thereby enhancing its activity at physiological calcium concentrations.

Quantitative Data: Potency and Selectivity of this compound

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various studies.

Table 1: Potency of this compound on KCa3.1 Channels

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 111 ± 27 nM | - | |

| EC50 | 146 nM (95% CI: 99–193 nM) | Whole-cell patch clamp |

Table 2: Selectivity of this compound for KCa3.1 over KCa2.3 Channels

| Parameter | Value | Channel Type | Reference |

| Selectivity Ratio | 123-fold | KCa3.1 vs. KCa2.3 | |

| EC50 for KCa2.3 | 13.7 ± 6.9 µM | KCa2.3 |

Table 3: Effects of this compound on Endothelial Cell Hyperpolarization and Vascular Relaxation

| Experimental Model | Concentration of this compound | Observed Effect | Reference |

| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Potentiated bradykinin-induced KCa currents ~7-fold | |

| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1 µM | Augmented bradykinin-induced hyperpolarization | |

| Large and Small-Calibre Porcine Coronary Arteries (PCA) | 1 µM | Potentiated EDH-type relaxation to bradykinin by ~2-fold | |

| Langendorff-perfused Rat Hearts | 1 µM | Potentiated bradykinin-induced reduction in coronary perfusion pressure | |

| Normotensive and Hypertensive Wild-Type Mice | 30 mg/kg (i.p.) | Lowered blood pressure |

Signaling Pathway of this compound in Endothelium-Derived Hyperpolarization

This compound enhances EDH-mediated vasorelaxation by directly modulating the activity of KCa3.1 channels in the endothelial cell membrane. The signaling cascade is as follows:

-

Agonist Stimulation: Vasoactive agonists such as bradykinin bind to their G-protein coupled receptors on the endothelial cell surface.

-

Increased Intracellular Calcium: This binding triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i), primarily through the release of calcium from the endoplasmic reticulum and influx from the extracellular space.

-

This compound Action: this compound, as a positive gating modulator, binds to the KCa3.1 channel. This binding is thought to occur at the interface between the calmodulin N-lobe and the S4-S5 linker of the channel protein.

-

Enhanced KCa3.1 Activity: The binding of this compound increases the open probability of the KCa3.1 channel at a given intracellular calcium concentration.

-

Potassium Efflux and Hyperpolarization: The enhanced activation of KCa3.1 channels leads to a greater efflux of potassium ions (K+) from the endothelial cell, resulting in membrane hyperpolarization.

-

Propagation to Smooth Muscle: This hyperpolarization is conducted to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions.

-

Vasorelaxation: The hyperpolarization of the smooth muscle cells closes voltage-gated calcium channels, reducing calcium influx and leading to vasorelaxation.

Caption: Signaling pathway of this compound in promoting EDH-mediated vasorelaxation.

Experimental Protocols

The following sections detail the common experimental methodologies used to characterize the effects of this compound on EDH.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents in isolated endothelial cells.

-

Cell Preparation: Porcine coronary artery endothelial cells (PCAEC) are isolated and cultured.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a known concentration of free Ca2+ to activate KCa channels, and the external solution mimics physiological conditions.

-

Protocol: Cells are held at a specific membrane potential, and voltage ramps are applied to elicit currents. Bradykinin is applied to stimulate endogenous KCa channel activity. This compound is then added to the bath to assess its effect on the bradykinin-induced currents. The KCa3.1-specific blocker TRAM-34 can be used to confirm the involvement of this channel.

Membrane Potential Measurements

This method directly measures the changes in the membrane potential of endothelial cells in response to various stimuli.

-

Cell Preparation: Similar to patch-clamp experiments, isolated endothelial cells are used.

-

Recording: Membrane potential is measured using sharp microelectrodes or fluorescent dyes sensitive to membrane potential.

-

Protocol: The resting membrane potential is recorded. Bradykinin is applied to induce hyperpolarization. This compound is then co-applied with bradykinin to determine its potentiating effect on the hyperpolarization response.

Isometric Tension Measurements in Isolated Arteries

This ex vivo technique assesses the effect of this compound on the contractility of intact blood vessel segments.

-

Tissue Preparation: Porcine coronary arteries (both large and small calibre) are dissected and mounted in an organ bath filled with physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Protocol: The arterial rings are pre-contracted with a vasoconstrictor (e.g., U46619). To study EDH-type relaxation specifically, inhibitors of nitric oxide synthase (L-NNA or L-NAME) and cyclooxygenase (indomethacin) are added. A cumulative concentration-response curve to bradykinin is then generated in the absence and presence of this compound to evaluate its effect on vasorelaxation.

Langendorff-Perfused Heart Model

This model allows for the study of coronary vascular resistance in an isolated, beating heart.

-

Preparation: A rat heart is isolated and perfused via the aorta with a physiological salt solution in a retrograde manner (Langendorff setup).

-

Measurement: Coronary perfusion pressure (CPP) is continuously monitored. A decrease in CPP at a constant flow rate indicates vasodilation.

-

Protocol: The coronary vasculature is pre-constricted with a vasoconstrictor. Bradykinin is infused to induce vasodilation. This compound is then co-infused with bradykinin to assess its ability to potentiate the bradykinin-induced decrease in CPP.

References

- 1. Endothelium-derived hyperpolarizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelium-derived hyperpolarizing factor activates Ca2+-activated K+ channels in porcine coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The KCa3.1 Activator SKA-111: A Technical Guide to its Impact on Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This channel is predominantly expressed in the vascular endothelium and plays a crucial role in regulating vascular tone and endothelial function. Alterations in KCa3.1 function are associated with various cardiovascular diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in various cardiovascular disease models, and detailed experimental protocols for its investigation.

Mechanism of Action: KCa3.1 Activation and Vasodilation

This compound exerts its primary cardiovascular effects by activating KCa3.1 channels in endothelial cells. This activation leads to a cascade of events culminating in vasodilation and a reduction in blood pressure.

The binding of vasodilatory agonists, such as bradykinin, to their receptors on endothelial cells triggers an increase in intracellular calcium concentration ([Ca2+]i).[1][2] This rise in [Ca2+]i, in conjunction with calmodulin, activates KCa3.1 channels. This compound acts as a positive gating modulator, sensitizing the KCa3.1 channel to [Ca2+]i and promoting its opening. The subsequent efflux of potassium ions (K+) from the endothelial cell leads to hyperpolarization of the cell membrane. This endothelial hyperpolarization is a key component of the endothelium-derived hyperpolarizing factor (EDHF) response.

The hyperpolarization is then transmitted to the underlying vascular smooth muscle cells (VSMCs) through myoendothelial gap junctions.[3][4] This electrical signal closes voltage-dependent calcium channels in the VSMCs, reducing calcium influx and leading to smooth muscle relaxation and vasodilation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in various experimental models.

| Parameter | Value | Species/Model | Reference |

| EC50 for KCa3.1 | 111 ± 27 nM | - | |

| EC50 for KCa2.3 | 13.7 ± 6.9 µM | - | |

| Selectivity (KCa2.3/KCa3.1) | ~123-fold | - |

Table 1: In Vitro Selectivity of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Porcine Coronary Artery Endothelial Cells (Patch-Clamp) | 1 µM | ~7-fold potentiation of Bradykinin-evoked KCa currents | |

| Large and Small-Caliber Porcine Coronary Arteries (Isometric Tension) | 1 µM | ~2-fold potentiation of Bradykinin-induced relaxation | |

| Langendorff-Perfused Rat Heart | 1 µM | Potentiation of Bradykinin (1 nM)-induced reduction in coronary perfusion pressure | |

| Normotensive and Hypertensive Wild-Type Mice (In Vivo) | 30 mg/kg (i.p.) | Lowered blood pressure | |

| Normotensive and Hypertensive Wild-Type Mice (In Vivo) | 100 mg/kg (i.p.) | Lowered blood pressure and reduced heart rate | |

| Connexin40-deficient Hypertensive Mice (In Vivo) | 30 and 100 mg/kg (i.p.) | Decreased arterial pressure by ~32 mmHg | |

| Spontaneously Hypertensive Rat (SHR) (In Vivo) | - | Potent hypotensive agent |

Table 2: Efficacy of this compound in Various Cardiovascular Models

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology on Porcine Coronary Artery Endothelial Cells

Objective: To measure the effect of this compound on KCa3.1 channel currents in isolated endothelial cells.

Methodology:

-

Cell Isolation: Isolate endothelial cells from fresh porcine coronary arteries.

-

Pipette Solution: Prepare a standard K+ pipette solution containing (in mM): 60 potassium aspartate, 65 KCl, 1 KH2PO4, 5 ethylenediaminetetraacetic acid, 3 K2ATP, and 5 HEPES; adjust pH to 7.4 with KOH. For experiments investigating Ca2+-activated currents, pipette solutions with defined free Ca2+ concentrations (e.g., 100 nM or 1 µM) are used.

-

Extracellular Solution: Use a Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing (in mM): 140 NaCl, 3.6 KCl, 0.5 NaH2PO4, 0.5 MgSO4, 1.5 CaCl2, 2 NaHCO3, and 10 HEPES; adjust pH to 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single endothelial cell.

-

Record baseline K+ currents.

-

Apply bradykinin to evoke KCa currents.

-

Co-apply this compound (e.g., 1 µM) with bradykinin to observe potentiation of the current.

-

The KCa3.1 blocker TRAM-34 can be used to confirm the specificity of the recorded current.

-

Isometric Tension Measurements in Porcine Coronary Arteries

Objective: To assess the effect of this compound on the relaxation of coronary artery rings.

Methodology:

-

Preparation: Isolate rings from large and small-caliber porcine coronary arteries.

-

Mounting: Mount the arterial rings in an organ bath filled with physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-contraction: Pre-contract the arterial rings with a vasoconstrictor such as 5-hydroxytryptamine (5-HT) (e.g., 1 µM).

-

Inhibition of NO and Prostaglandins: To study the EDHF response specifically, incubate the rings with L-NNA (e.g., 300 µM) and indomethacin (INDO) (e.g., 10 µM) to block nitric oxide synthase and cyclooxygenase, respectively.

-

Experiment:

-

Generate a cumulative concentration-response curve for the relaxing effect of bradykinin.

-

In a separate set of experiments, pre-incubate the rings with this compound (e.g., 1 µM) before generating the bradykinin concentration-response curve to assess potentiation.

-

Record changes in isometric tension using a force transducer.

-

Langendorff-Perfused Rat Heart

Objective: To evaluate the effect of this compound on coronary vasodilation in an isolated heart model.

Methodology:

-

Heart Isolation: Anesthetize a Sprague-Dawley rat and rapidly excise the heart.

-

Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

-

Perfusion Buffer: Perfuse the heart with Krebs-Henseleit buffer containing (in mmol/L): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 1.8 CaCl2, and 11.1 glucose, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Experiment:

-

Induce vasoconstriction with an agent like U46619.

-

Infuse bradykinin (e.g., 1 nM) to induce vasodilation and measure the decrease in coronary perfusion pressure (CPP).

-

Co-infuse this compound (e.g., 1 µM) with bradykinin to determine its effect on the bradykinin-induced drop in CPP.

-

Monitor CPP continuously.

-

In Vivo Blood Pressure Measurement in Mice

Objective: To determine the effect of this compound on blood pressure in conscious, freely moving mice.

Methodology:

-

Animal Models: Use both normotensive (e.g., C57BL/6J) and hypertensive mouse models (e.g., connexin40-deficient mice).

-

Telemetry Implantation:

-

Surgically implant a radiotelemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the carotid artery and advanced to the aortic arch.

-

Allow the mice to recover for at least one week post-surgery.

-

-

Data Acquisition:

-

House the mice individually in cages placed on receiver platforms.

-

Record baseline blood pressure and heart rate continuously.

-

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 30 mg/kg or 100 mg/kg).

-

Data Analysis: Analyze the changes in blood pressure and heart rate following this compound administration compared to baseline and vehicle-treated controls.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the KCa3.1 channel in cardiovascular physiology and pathophysiology. Its high selectivity and demonstrated efficacy in various preclinical models of cardiovascular disease highlight its potential as a lead compound for the development of novel antihypertensive and endothelial-protective therapies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic utility of this compound and other KCa3.1 activators.

References

- 1. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 2. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelium-dependent hyperpolarization of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SKA-111 in Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKA-111, a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in patch-clamp electrophysiology studies. The following protocols and data are intended to facilitate research into the physiological roles of KCa3.1 channels and the therapeutic potential of their activators in areas such as cardiovascular disease.

Introduction

This compound is a potent and selective activator of KCa3.1 potassium channels, also known as IKCa or KCNN4 channels.[1][2] These channels are voltage-independent and are gated by intracellular calcium through a calmodulin-dependent mechanism.[1] Activation of KCa3.1 channels leads to membrane hyperpolarization, which plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.[1][3] this compound acts as a positive gating modulator, enhancing the channel's sensitivity to intracellular calcium. Its high selectivity for KCa3.1 over KCa2 channels minimizes off-target effects, making it a valuable tool for studying KCa3.1 function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published literature.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Channel Type | Species/Cell Line | Reference |

| EC50 | 111 ± 27 nM | KCa3.1 | Not Specified | |

| EC50 | 111 nM | KCa3.1 | Not Specified | |

| Selectivity vs. KCa2.3 | ~123-fold | KCa3.1 | Not Specified |

Table 2: Electrophysiological Effects of this compound

| Experimental Condition | Observed Effect | Cell Type | Reference |

| 1 µM this compound | ~7-fold potentiation of Bradykinin-evoked KCa currents | Porcine Coronary Artery Endothelial Cells | |

| 1 µM this compound | Augmentation of Bradykinin-induced membrane hyperpolarization | Porcine Coronary Artery Endothelial Cells | |

| Application of this compound | Elicited KCa3.1 currents and hyperpolarization | Porcine Coronary Artery Endothelial Cells |

Signaling Pathway and Mechanism of Action

This compound enhances the activity of pre-existing KCa3.1 channels. The activation of these channels is initiated by an increase in intracellular calcium ([Ca²⁺]i), often triggered by agonists such as bradykinin binding to its receptor. The elevated [Ca²⁺]i leads to the activation of calmodulin (CaM), which then binds to the C-terminus of the KCa3.1 channel, causing a conformational change that opens the channel pore. This compound facilitates this process, likely by stabilizing the open state of the channel or increasing its affinity for Ca²⁺/CaM. The resulting efflux of potassium ions (K⁺) from the cell leads to hyperpolarization of the cell membrane.

References

Application Notes and Protocols for SKA-111 Stock Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa or KCNN4).[1] In endothelial cells, the activation of KCa3.1 channels plays a crucial role in regulating vascular tone through membrane hyperpolarization, which contributes to endothelium-dependent vasodilation.[2] this compound has demonstrated significant selectivity for KCa3.1 over other potassium channels, such as the small-conductance calcium-activated potassium (KCa2.x) channels, making it a valuable pharmacological tool for studying the physiological and pathological roles of KCa3.1.[1][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 5-methylnaphtho[1,2-d]thiazol-2-amine | [1] |

| Molecular Formula | C₁₂H₁₀N₂S | MedChemExpress |

| Molecular Weight | 214.29 g/mol | MedChemExpress |

| EC₅₀ for human KCa3.1 | 111 ± 27 nM | |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | MedChemExpress |

| Recommended Stock Concentration | 10 mM in dry DMSO | |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/dry Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

General Laboratory Safety

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of the powder.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult your institution's safety protocols and the supplier's documentation for any additional handling and disposal requirements.

Protocol for Preparation of a 10 mM this compound Stock Solution

-

Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.143 mg of this compound.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 214.29 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 214.29 g/mol x 0.001 L = 0.0021429 g = 2.143 mg

-

-

-

Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube or vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protect the stock solution from light.

-

Protocol for Preparing Working Solutions

For most in vitro assays, the DMSO concentration in the final working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

-

Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock to 999 µL of assay buffer.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is consistent across all experimental conditions, including the vehicle control.

Visualizations

Caption: Workflow for the preparation and use of this compound stock solutions.

Caption: Simplified signaling pathway of this compound-mediated KCa3.1 activation.

References

Optimal Concentration of SKA-111 for Vasodilation Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] These channels are critical in the vascular endothelium for mediating endothelium-derived hyperpolarization (EDH), a key mechanism contributing to vasodilation and the regulation of vascular tone.[3][4][5] Altered function of KCa3.1 channels is associated with various cardiovascular diseases, making them a promising therapeutic target. This compound enhances the activity of KCa3.1 channels, leading to membrane hyperpolarization and subsequent relaxation of vascular smooth muscle. This document provides detailed application notes and protocols for utilizing this compound in vasodilation experiments, focusing on the optimal concentrations and experimental setups.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published studies. This information is crucial for designing and interpreting vasodilation experiments.

| Parameter | Value | Species/Model | Comments | Reference |

| EC₅₀ for KCa3.1 | 111 ± 27 nM | Human | Determined in whole-cell patch-clamp experiments. | |

| Selectivity | 123-fold selective for KCa3.1 over KCa2.3 | Human | This compound is highly selective, minimizing off-target effects on related KCa2.x channels at appropriate concentrations. | |

| In Vitro Vasodilation | 1 µM | Porcine Coronary Arteries (PCA) | Potentiated bradykinin-induced endothelium-dependent relaxation approximately 2-fold. Did not induce vasorelaxation on its own at concentrations ≤1 µM. | |

| Ex Vivo Vasodilation | 1 µM | Langendorff-perfused Rat Hearts | Significantly potentiated the decrease in coronary perfusion pressure induced by 1 nM bradykinin. | |

| In Vivo Hypotensive Effect | 30 mg/kg (i.p.) | Mice (normotensive and hypertensive) | Lowered blood pressure. |

Signaling Pathway of this compound-Mediated Vasodilation

This compound acts as a positive modulator of KCa3.1 channels located on endothelial cells. The activation of these channels by an increase in intracellular calcium, often initiated by vasodilatory agonists like bradykinin, is enhanced by this compound. This leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells, leading to their relaxation and a subsequent vasodilation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SKA-31, an activator of endothelial Ca2+-activated K+ channels evokes robust vasodilation in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of SKA-111 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SKA-111, a selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in mouse models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the physiological effects of this compound.

Introduction

This compound is a potent and selective positive gating modulator of the KCa3.1 potassium channel, with an EC50 of 111 nM.[1][2] KCa3.1 channels are expressed in various cell types, including the vascular endothelium, and their activation leads to membrane hyperpolarization.[3] In the vasculature, this hyperpolarization is a key component of the endothelium-derived hyperpolarization (EDH) response, contributing to vasodilation and the regulation of blood pressure.[3] this compound has been investigated for its potential cardiovascular effects, particularly its ability to lower blood pressure.

Pharmacological Profile of this compound

This compound acts as a positive gating modulator of KCa3.1 channels, which means it increases the channel's open probability at a given intracellular calcium concentration. This leads to an efflux of potassium ions from the cell, causing hyperpolarization. In endothelial cells, this hyperpolarization is transmitted to the underlying smooth muscle cells, resulting in vasodilation and a decrease in blood pressure. This compound exhibits a 123-fold selectivity for KCa3.1 over KCa2.3 channels. However, at higher concentrations, off-target effects on KCa2 channels have been observed, which can lead to side effects such as bradycardia (reduced heart rate).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and the related compound SKA-31.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Reference |

| EC50 for KCa3.1 Activation | 111 ± 27 nM | |

| Selectivity for KCa3.1 over KCa2.3 | 123-fold |

Table 2: Reported In Vivo Effects of this compound and SKA-31 in Mice (30 mg/kg i.p.)

| Compound | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Mouse Strain | Reference |

| This compound | Lowers blood pressure in normotensive and hypertensive mice. | Not specified at this dose in this study. | Wild-type | |

| This compound | No significant change. | Moderately reduced at 2 hours post-injection. | Wild-type | |

| SKA-31 | Decreased by ~32 mmHg in normotensive and hypertensive mice. | Not specified at this dose. | Wild-type and Connexin40-deficient |

Note: There are conflicting reports regarding the effect of 30 mg/kg i.p. This compound on blood pressure in mice. Researchers should be aware of this discrepancy when designing their studies.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies

Materials:

-

This compound powder

-

Vehicle (e.g., sterile peanut oil, or a solution of 3% DMSO + 97% peanut oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 27-30 gauge)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the weight of the mice to be treated, calculate the total amount of this compound needed.

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.

-

Add the vehicle: Add the appropriate volume of the chosen vehicle to the microcentrifuge tube to achieve the desired final concentration for injection. The injection volume for intraperitoneal (i.p.) administration in mice is typically 5-10 µL/g of body weight.

-

Dissolve this compound: Securely cap the tube and vortex vigorously until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be considered.

-

Prepare for injection: Draw the this compound solution into a sterile syringe fitted with a sterile needle. Ensure there are no air bubbles.

-

Administration: Administer the this compound solution to the mouse via intraperitoneal (i.p.) injection. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

Protocol 2: Blood Pressure Measurement in Mice Following this compound Administration

Method 1: Tail-Cuff Plethysmography (Non-invasive)

This method is suitable for repeated measurements in conscious mice.

Materials:

-

Tail-cuff blood pressure measurement system (e.g., CODA system)

-

Animal restrainer

-

Warming platform

Procedure:

-

Acclimation: Acclimate the mice to the restraint and the procedure for several days before the actual experiment to minimize stress-induced fluctuations in blood pressure.

-

Animal preparation: Place the mouse in the restrainer on a warming platform to promote blood flow to the tail.

-

Cuff placement: Place the occlusion and volume-pressure recording cuffs on the base of the mouse's tail according to the manufacturer's instructions.

-

Baseline measurement: Obtain stable baseline blood pressure and heart rate readings before administering this compound.

-

This compound administration: Inject the prepared this compound solution as described in Protocol 1.

-

Post-injection measurements: Measure blood pressure and heart rate at predetermined time points after injection to assess the effect of the compound.

Method 2: Radiotelemetry (Invasive)